molecular formula C20H30O3 B095889 3,3-Dimethoxyestr-5(10)-ene-17-one CAS No. 19257-34-2

3,3-Dimethoxyestr-5(10)-ene-17-one

Cat. No.: B095889
CAS No.: 19257-34-2
M. Wt: 318.4 g/mol
InChI Key: RHMXJSWKQJYEOA-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxyestr-5(10)-ene-17-one is a synthetic compound belonging to the class of estrogens It is characterized by the presence of two methoxy groups at the 3rd position and a ketone group at the 17th position of the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyestr-5(10)-ene-17-one typically involves the methoxylation of estrone or its derivatives. The process begins with the protection of the hydroxyl groups, followed by the introduction of methoxy groups using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxyestr-5(10)-ene-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3,3-Dimethoxyestr-5(10)-ene-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyestr-5(10)-ene-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    Estrone: A naturally occurring estrogen with a hydroxyl group at the 3rd position.

    Estradiol: Another natural estrogen with hydroxyl groups at the 3rd and 17th positions.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness: 3,3-Dimethoxyestr-5(10)-ene-17-one is unique due to the presence of methoxy groups, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity compared to its natural counterparts.

Properties

CAS No.

19257-34-2

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1

InChI Key

RHMXJSWKQJYEOA-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC

19257-34-2

Pictograms

Environmental Hazard

Synonyms

3,3-Dimethoxyestr-5(10)-ene-17-one

Origin of Product

United States

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